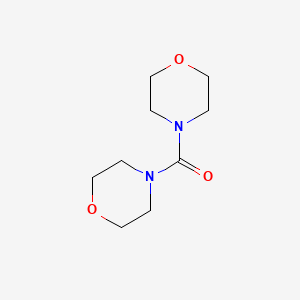
N-(フェニル)ヒドラジンカルボチオアミド-2-イソニコチノイル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isonicotinoyl-N-phenylhydrazinecarbothioamide, also known as INH or isoniazid, is an important compound in the field of medicinal chemistry. It is commonly used as a first-line treatment for tuberculosis, a bacterial infection that affects the lungs. INH has also been studied for its potential use in treating other diseases, including cancer and Alzheimer's disease. In
科学的研究の応用
耐食性性能
この化合物は、塩酸溶液中における低炭素鋼の耐食性性能について研究されてきました . この研究では、この化合物が低炭素鋼の重要な抑制剤として作用し、最適な研究された抑制剤濃度である5mMで96.3%の最高の抑制効率を示すことがわかりました . この化合物の低炭素鋼表面への吸着は、ラングミュアの吸着等温線モデルに従いました .
表面形態分析
試験された低炭素鋼の表面形態は、走査型電子顕微鏡 (SEM) 技術を用いて研究されました . SEM 分析の結果、この化合物は低炭素鋼表面に保護層を形成することがわかりました .
量子化学計算
量子化学計算は、この化合物の分子の吸着部位を評価するために用いられました . 最高被占軌道エネルギー (EHOMO) は、この化合物の分子が低炭素鋼表面の鉄原子に電子対を供与する傾向があることを示しています . この化合物の分子の最低空軌道エネルギー (ELUMO) は、低炭素鋼表面の鉄原子から電子を受け取る傾向が高いことを示しています .
結晶構造分析
この化合物は、その結晶構造について研究されてきました . ヒドラジン分子中のピリジン環とフェニル環の間の二面角は、有意であることがわかりました . 結晶中では、分子はN—H…N、N—H…O、およびN—H…S水素結合によって結合されています .
溶媒和物の形成
この化合物は、ジメチルホルムアミドヘミ溶媒和物を形成します . これは、製薬や材料科学など、さまざまな用途で役立つ溶媒和物を形成する可能性を示しています .
特性
IUPAC Name |
1-phenyl-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQICJHJBGISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6954-50-3 |
Source


|
| Record name | NSC37545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: How does 2-isonicotinoyl-N-phenylhydrazinecarbothioamide interact with the mild steel surface to inhibit corrosion?
A1: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (IPC) acts as a corrosion inhibitor by adsorbing onto the mild steel surface, forming a protective layer that hinders the corrosive attack of hydrochloric acid. This adsorption is primarily driven by the donation of electron pairs from the IPC molecule's highest occupied molecular orbital (HOMO) to the iron atoms on the steel surface []. The IPC molecule's lowest unoccupied molecular orbital (LUMO) also plays a role by accepting electrons from the iron atoms, further strengthening the adsorption [].
Q2: What is the structural characterization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide?
A2: While a complete spectroscopic characterization is not provided in the provided research, some structural information is available:
- Molecular Formula: C13H12N4OS [, ]
- Description: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative. []
- Crystal Structure: Research indicates that the molecule can crystallize with dimethylformamide, forming a hemisolvate with four hydrazine molecules and two solvent molecules in the asymmetric unit []. The dihedral angles between the pyridine and phenyl rings within the hydrazine molecules vary, suggesting conformational flexibility [].
Q3: How effective is 2-isonicotinoyl-N-phenylhydrazinecarbothioamide as a corrosion inhibitor?
A3: Experimental measurements demonstrate that IPC is a highly effective corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions. The research highlights an impressive inhibition efficiency of 96.3% at an optimal concentration of 5 mM []. This efficiency was determined using weight loss measurements, which directly assess the extent of metal loss due to corrosion [].
Q4: What computational chemistry methods were employed to study 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, and what insights were gained?
A4: Density Functional Theory (DFT) calculations were performed to investigate the adsorption behavior of IPC on the mild steel surface. These calculations provided insights into:
- Adsorption Sites: DFT helped identify the preferred sites on the IPC molecule for interaction with iron atoms on the steel surface [].
- Electronic Properties: The calculations determined the HOMO and LUMO energies of the IPC molecule, elucidating its electron donating and accepting abilities during adsorption [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

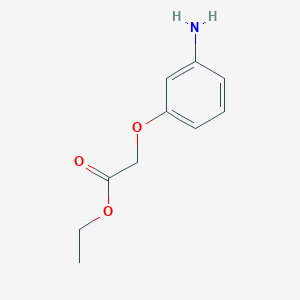
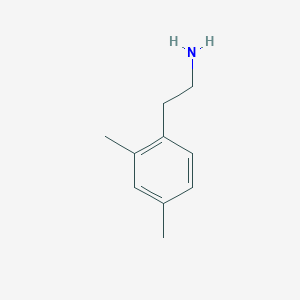
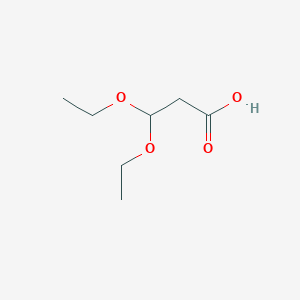
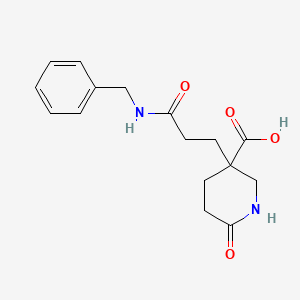
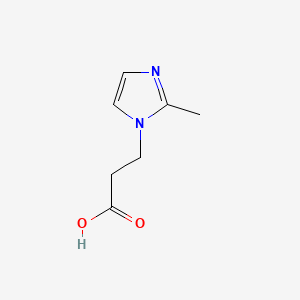
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

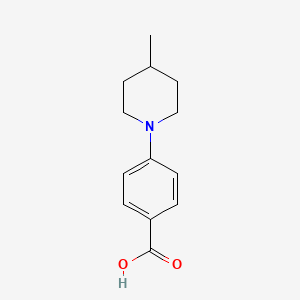
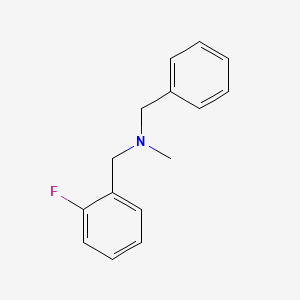
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
